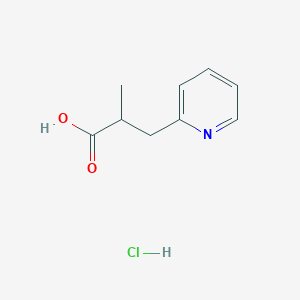![molecular formula C8H10N2O2 B13511735 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.
Acetic Acid Moiety Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction or by using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Lacks the aminomethyl group, making it less versatile in forming hydrogen bonds.
2-(Pyridin-3-yl)acetic acid: Has the acetic acid moiety at a different position, affecting its reactivity and binding properties.
2-(Pyridin-2-yl)acetic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid is unique due to the presence of both the aminomethyl and acetic acid groups, which provide a combination of hydrogen bonding and acidic properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[2-(aminomethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4-5,9H2,(H,11,12) |
InChI Key |
MHNVJRWDPADGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}acetic acid](/img/structure/B13511655.png)
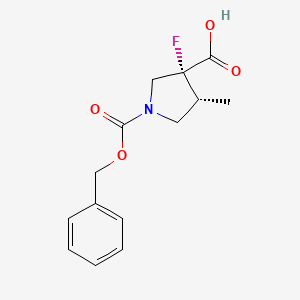
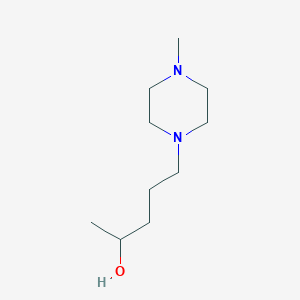

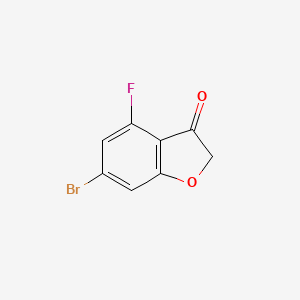
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
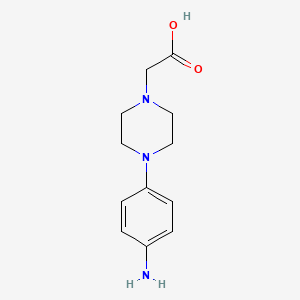

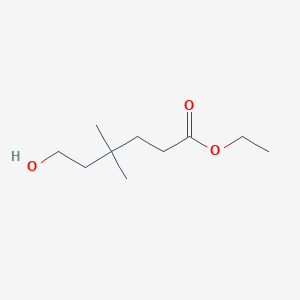
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
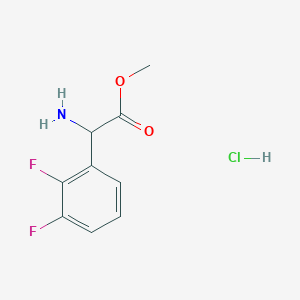
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
